Phenyl acetate Phenyl acetate Phenol acetate appears as a clear colorless liquid with a sweetish solvent odor. Difficult to ignite. Used as a laboratory reagent and in the production of some organic chemicals.
Phenyl acetate is an acetate ester obtained by the formal condensation of phenol with acetic acid. It is a member of phenyl acetates and a member of benzenes. It is functionally related to a phenol.
Phenyl acetate is a natural product found in Arabidopsis thaliana and Euglena gracilis with data available.
Phenyl Acetate is an aromatic fatty acid metabolite of phenylalanine with potential antineoplastic activity. Naturally occurring in mammals, phenylacetate induces differentiation, growth inhibition, and apoptosis in tumor cells. Implicated mechanisms of action include decreased protein prenylation, activation of the peroxisome proliferation-activated receptors, inhibition of DNA methylation, and depletion of glutamine. (NCI04)
Phenyl acetate is a metabolite found in or produced by Saccharomyces cerevisiae.
Brand Name: Vulcanchem
CAS No.: 122-79-2
VCID: VC21184146
InChI: InChI=1S/C8H8O2/c1-7(9)10-8-5-3-2-4-6-8/h2-6H,1H3
SMILES: CC(=O)OC1=CC=CC=C1
Molecular Formula: C8H8O2
C8H8O2
CH3COOC6H5
Molecular Weight: 136.15 g/mol

Phenyl acetate

CAS No.: 122-79-2

Cat. No.: VC21184146

Molecular Formula: C8H8O2
C8H8O2
CH3COOC6H5

Molecular Weight: 136.15 g/mol

* For research use only. Not for human or veterinary use.

Phenyl acetate - 122-79-2

Specification

CAS No. 122-79-2
Molecular Formula C8H8O2
C8H8O2
CH3COOC6H5
Molecular Weight 136.15 g/mol
IUPAC Name phenyl acetate
Standard InChI InChI=1S/C8H8O2/c1-7(9)10-8-5-3-2-4-6-8/h2-6H,1H3
Standard InChI Key IPBVNPXQWQGGJP-UHFFFAOYSA-N
SMILES CC(=O)OC1=CC=CC=C1
Canonical SMILES CC(=O)OC1=CC=CC=C1
Boiling Point 196 °C
196.00 to 198.00 °C. @ 760.00 mm Hg
Colorform COLORLESS, MOBILE LIQUID
WATER WHITE LIQUID
Flash Point 176 °F (NFPA, 2010)
176 °F
80 °C
Melting Point -30 °C

Introduction

Chemical Properties

Structure and Identification

Phenyl acetate possesses a distinct chemical structure that contributes to its reactivity and applications. The structural features and identification parameters are summarized in Table 1.

ParameterValueReference
Chemical FormulaC₈H₈O₂
Molecular Weight136.1479 g/mol
IUPAC NamePhenyl acetate
CAS Number122-79-2
SMILES NotationCC(=O)OC1=CC=CC=C1
InChIInChI=1S/C8H8O2/c1-7(9)10-8-5-3-2-4-6-8/h2-6H,1H3
InChIKeyIPBVNPXQWQGGJP-UHFFFAOYSA-N

Chemical Reactivity

Phenyl acetate exhibits several important chemical reactions that contribute to its utility in organic synthesis:

  • Saponification: When heated with strong bases such as sodium hydroxide, phenyl acetate undergoes saponification to yield phenol and an acetate salt . This reaction provides a route for the controlled release of phenol.

  • Fries Rearrangement: One of the most significant reactions of phenyl acetate is the Fries rearrangement, which produces a mixture of ortho- and para-hydroxyacetophenones . These products serve as valuable intermediates in the manufacture of pharmaceuticals.

  • Hydrolysis: Phenyl acetate can be hydrolyzed to phenol using catalysts such as Zn-K10, which has shown efficient catalytic activity compared to other metal cation exchanged nanoclays .

  • Esterase-Mediated Hydrolysis: In biological systems, phenyl acetate serves as a substrate for esterases, particularly paraoxonase-1, making it useful in the measurement of enzymatic activity .

Physical Properties

The physical properties of phenyl acetate have been well-characterized through various experimental studies. Table 2 provides a comprehensive overview of these properties.

PropertyValueReference
Physical StateClear colorless liquid
OdorSweetish solvent odor, phenolic medicinal
Melting Point-30°C
Boiling Point196°C (lit.) / 383-384°F
Density1.073 g/mL at 25°C
Flash Point170°F (76.7°C)
Vapor Density4.7 (Air = 1)
Water Solubility4 g/L at 20°C (slightly soluble)
LogP1.65
Dielectric Constant6.9 (at 20°C)

These physical properties make phenyl acetate valuable for various applications, particularly as a solvent in chemical processes and as an intermediate in organic synthesis.

Synthesis Methods

Several methods have been developed for the synthesis of phenyl acetate, ranging from traditional approaches to green chemistry methodologies.

Conventional Synthesis

The traditional synthesis of phenyl acetate involves the reaction of phenol with either acetic anhydride or acetyl chloride . This approach typically requires acidic or basic catalysts and often employs solvents.

Green Synthesis Approaches

Recent research has focused on developing more environmentally friendly synthesis methods:

  • Catalyst-Free Synthesis: A green synthesis method has been reported involving the heating of phenol with acetic anhydride at 150°C for 120 minutes without any catalyst . This approach eliminates the need for acidic or basic catalysts and operates under solvent-free conditions.

  • Temperature Optimization: Studies have shown that the yield of phenyl acetate increases with temperature from 25°C to 150°C, with an optimal reaction temperature of 120°C . The reaction can be monitored by gas chromatography to confirm the conversion of phenol to phenyl acetate.

  • Enzymatic Synthesis: Biocatalytic approaches using enzymes such as lipases have also been developed for the synthesis of phenyl acetate . These methods offer advantages of mild reaction conditions and high selectivity.

Purification Methods

After synthesis, phenyl acetate can be purified by extracting the reaction mixture with hexane, followed by evaporation of the solvent . The purity of the product can be confirmed using analytical techniques such as NMR spectroscopy and gas chromatography.

Applications and Uses

Phenyl acetate finds applications across various industries due to its unique properties and reactivity profile.

Industrial Applications

  • Solvent: Phenyl acetate serves as a solvent in various chemical processes due to its favorable physical properties .

  • Organic Synthesis: It functions as an important intermediate in the synthesis of various organic compounds, particularly in pharmaceutical manufacturing .

  • Laboratory Reagent: It is commonly used as a reagent in laboratory settings for various chemical transformations .

Pharmaceutical Applications

Phenyl acetate and its derivatives play significant roles in pharmaceutical research and development:

  • Prodrug Development: The compound's ability to undergo controlled hydrolysis makes it useful in prodrug design.

  • Intermediate in Drug Synthesis: The products of Fries rearrangement of phenyl acetate (o- and p-hydroxyacetophenones) serve as intermediates in the manufacture of pharmaceuticals .

  • Medicinal Applications: Derivatives of phenyl acetate have been investigated for treating acute and chronic icteric hepatitis, cholecystitis, and other diseases .

Biological and Medical Significance

Metabolism and Natural Occurrence

Phenyl acetate occurs naturally as a metabolite in mammals and has been detected in various foods including strawberries, passion fruit, and black tea . In human metabolism, it serves as a metabolite of phenylbutyrate (PB) and the natural neurotransmitter phenylethylamine .

Anticancer Research

Significant research has been conducted on the potential anticancer properties of phenyl acetate:

  • Growth Inhibition: Studies have demonstrated that phenyl acetate exhibits growth-inhibiting and differentiating effects against hematopoietic and solid tumor cell lines .

  • Clinical Trials: A Phase I clinical trial investigated phenyl acetate administered twice daily to patients, with results indicating potential efficacy against refractory malignant glioma and hormone-independent prostate cancer .

  • Mechanisms of Action: The anticancer activity of phenyl acetate involves multiple mechanisms, including decreased protein prenylation, activation of peroxisome proliferation-activated receptors, inhibition of DNA methylation, and depletion of glutamine .

  • Dosing and Safety: Research has established that phenyl acetate administered at a dose of 125 mg/kg twice daily for two consecutive weeks is well-tolerated, with dose-limiting toxicity consisting of reversible central nervous system depression observed at higher doses .

Diagnostic Applications

One of the most intriguing applications of phenyl acetate is its potential as a biomarker:

  • Depression Biomarker: Urinary phenyl acetate levels have been investigated as a marker for the diagnosis of certain forms of unipolar major depressive disorders .

  • Enzymatic Activity Measurements: Phenyl acetate serves as a substrate for measuring esterase activity, particularly paraoxonase-1 levels, in clinical studies examining the effects of nutritional supplements .

Analytical Methods and Characterization

Spectroscopic Analysis

Various spectroscopic techniques are employed for the characterization and analysis of phenyl acetate:

  • NMR Spectroscopy: Both ¹H NMR and ¹³C NMR spectroscopy are utilized to confirm the structure of phenyl acetate and its derivatives .

  • Mass Spectrometry: Mass spectral data for phenyl acetate reveals characteristic fragments, with major peaks at m/z 94.0 (100%), 43.0 (28.47%), 66.0 (11.31%), 136.0 (10.93%), and 39.0 (10.15%) .

  • IR Spectroscopy: Infrared spectroscopy provides valuable information about the functional groups present in phenyl acetate.

Chromatographic Methods

Chromatographic techniques play crucial roles in the analysis and purification of phenyl acetate:

  • Gas Chromatography: GC is commonly used to monitor the conversion of phenol to phenyl acetate during synthesis and to assess the purity of the final product .

  • Liquid Chromatography: HPLC methods have been developed for the quantitative analysis of phenyl acetate in various matrices.

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